molecular formula C18H23NO2 B13725227 2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid

2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid

Cat. No.: B13725227
M. Wt: 285.4 g/mol
InChI Key: UBYMHQRCVNBYKA-UHFFFAOYSA-N
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Description

2-Tert-butylspiro[indene-1,4’-piperidine]-1’-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylspiro[indene-1,4’-piperidine]-1’-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the spiro[indene-1,4’-piperidine] core, followed by the introduction of the tert-butyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylspiro[indene-1,4’-piperidine]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

2-Tert-butylspiro[indene-1,4’-piperidine]-1’-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butylspiro[indene-1,4’-piperidine]-1’-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
  • Piperidine-2-carboxylic acid tert-butylamide

Uniqueness

2-Tert-butylspiro[indene-1,4’-piperidine]-1’-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and stability.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

2-tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid

InChI

InChI=1S/C18H23NO2/c1-17(2,3)15-12-13-6-4-5-7-14(13)18(15)8-10-19(11-9-18)16(20)21/h4-7,12H,8-11H2,1-3H3,(H,20,21)

InChI Key

UBYMHQRCVNBYKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C13CCN(CC3)C(=O)O

Origin of Product

United States

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